molecular formula C12H16N2S B8427237 5-tert-Butyl-2-methyl-4-thiocyanato-phenylamine

5-tert-Butyl-2-methyl-4-thiocyanato-phenylamine

Cat. No.: B8427237
M. Wt: 220.34 g/mol
InChI Key: DQVDWTRKKXEEEW-UHFFFAOYSA-N
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Description

5-tert-Butyl-2-methyl-4-thiocyanato-phenylamine is a useful research compound. Its molecular formula is C12H16N2S and its molecular weight is 220.34 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H16N2S

Molecular Weight

220.34 g/mol

IUPAC Name

(4-amino-2-tert-butyl-5-methylphenyl) thiocyanate

InChI

InChI=1S/C12H16N2S/c1-8-5-11(15-7-13)9(6-10(8)14)12(2,3)4/h5-6H,14H2,1-4H3

InChI Key

DQVDWTRKKXEEEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N)C(C)(C)C)SC#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 1.0 g (6.1 mmol) of 5-tert-butyl-2-methyl-phenylamine prepared in Example CCCC, sodium thiocyanide (1.62 g, 20.0 mmol) and MeOH (4.0 mL) was cooled to 0° C. and treated via addition funnel with a solution of bromine (0.35 mL, 6.7 mmol), sodium bromide (0.63 g, 6.13 mmol), and MeOH (5.0 mL). The mixture was stirred for 30 minutes and then carefully diluted with saturated sodium bicarbonate. The mixture was extracted with CH2Cl2 and the organic layers combined, dried (Na2SO4), and the solvent evaporated. The residue was then submitted to column chromatography (4:1 CH2Cl2 :hexanes to 19:1 CH2 C12 :hexanes+1% MeOH) to provide the title compound. 1H NMR (CDCl3) δ 1.42 (s, 9 H), 2.09 (s, 3 H), 3.80 (bs, 2 H), 6.69 (s, 1 H), 7.35 (s, 1 H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
sodium thiocyanide
Quantity
1.62 g
Type
reactant
Reaction Step Two
Quantity
0.35 mL
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reactant
Reaction Step Three
Quantity
0.63 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
4 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

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